

# Ternatin B extraction and purification from butterfly pea flowers

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## Application Notes & Protocols: Ternatin B from Clitoria ternatea

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### Introduction

The butterfly pea (Clitoria ternatea) flower is a vibrant blue blossom recognized for its use in traditional medicine and as a natural colorant. The distinct blue color is attributed to a class of highly stable, polyacylated anthocyanins known as ternatins[1][2]. These compounds are derivatives of delphinidin 3,3′,5′-triglucoside[1][2]. The high degree of glycosylation and acylation confers significant stability to ternatins, particularly compared to other anthocyanins, making them promising candidates for applications in the food, cosmetic, and pharmaceutical industries[3][4].

This document provides detailed protocols for the extraction and purification of **Ternatin B**, a specific group of these compounds, from C. ternatea flowers. It also summarizes key quantitative data and outlines a known biological signaling pathway associated with **ternatin b**ioactivity.

## **Extraction of Ternatins from Butterfly Pea Flowers**



The initial step involves extracting the crude mixture of ternatins from the flower petals. Both conventional and non-conventional methods can be employed, with the choice depending on desired yield, purity, and available equipment. Fresh petals generally yield higher anthocyanin content than dried petals[5].

#### **General Workflow for Ternatin Extraction**

The overall process involves sample preparation, extraction using a selected solvent and method, and subsequent separation of the crude extract from the solid plant material.

Caption: General Workflow for Ternatin Extraction.

# Protocol 1: Conventional Solvent Extraction (Maceration)

This method is straightforward but may require longer extraction times.

#### Materials:

- Fresh or dried butterfly pea flowers
- Solvent: 50% Ethanol (v/v)[1][2] or Methanol[5]
- Grinder or blender
- Shaker or magnetic stirrer
- Centrifuge and tubes or filtration apparatus (e.g., Buchner funnel)
- Rotary evaporator

#### Procedure:

- Preparation: Weigh 50 g of fresh or dried flower petals. If using dried petals, grind them into a coarse powder. For fresh petals, homogenize them in a blender[5][6].
- Extraction: Place the prepared material into a flask. Add the solvent at a 1:4 solid-to-solvent ratio (w/v)[5].



- Maceration: Seal the flask and place it on a shaker or use a magnetic stirrer. Macerate for 6-24 hours at room temperature (25°C), protected from light[5][6]. Note: Light can cause more degradation than temperature[5].
- Separation: Separate the extract from the solid residue by centrifuging at 16,000 x g for 30 minutes or by vacuum filtration[7].
- Collection: Collect the supernatant/filtrate, which is the crude ternatin extract.
- Concentration: Remove the solvent from the extract using a rotary evaporator at ≤40°C to prevent thermal degradation. The resulting concentrate can be lyophilized for long-term storage.

### **Protocol 2: Ultrasound-Assisted Extraction (UAE)**

UAE uses acoustic cavitation to disrupt cell walls, significantly improving extraction efficiency and reducing time[1][6].

#### Materials:

- Fresh or dried butterfly pea flowers
- Solvent: Deionized water or aqueous ethanol solutions
- Grinder or blender
- Ultrasonic bath or probe sonicator
- Centrifuge and tubes or filtration apparatus

#### Procedure:

- Preparation: Prepare 50 g of flower petals as described in Protocol 2.2.
- Extraction: Place the material in a beaker and add the solvent (e.g., water) at a specified ratio (e.g., 1:10 w/v)[5].



- Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Sonicate at a set frequency (e.g., 40 kHz) for 15-60 minutes at a controlled temperature (e.g., 25-50°C)[5][7].
- Separation: Centrifuge the mixture at 16,000 x g for 30 minutes to pellet the solid material[7].
- Collection: Carefully decant and collect the supernatant.
- Concentration: Concentrate the extract as described in Protocol 2.2. Studies have shown that UAE with water can increase anthocyanin yield by over 246% compared to conventional extraction with 95% methanol[6][8].

## **Comparison of Extraction Methods**

The efficiency of ternatin extraction is highly dependent on the chosen method and parameters.



Method	Solvent	Key Parameters	Total Anthocyanin Content / Yield	Reference(s)
Maceration	Methanol	72 hours, 1:4 (w/v) ratio	Fresh Flowers: 551.06 mg/L; Dried Flowers: 217.09 mg/L	[5]
Maceration	50% Ethanol	24 hours, room temperature	Yield: 23.7% - 53.4%	[6]
Conventional	Hot Water	Temp: 60-70°C	Optimum extraction at 70°C; degradation observed at 80°C	[6][8]
Ultrasound- Assisted	Water	15-60 min, 25- 50°C	246.5% higher yield than conventional 95% methanol extraction	[2][6][8]
Ultrasound- Assisted	30% Ethanol	20 min, 25°C	TPC: 58.55 mg GAE/g d.w. (Highest among 0-100% ethanol)	[9]

## **Purification of Ternatin B**

Following crude extraction, purification is necessary to isolate **Ternatin B** from other ternatins, flavonols, and phytochemicals[10]. This is typically achieved through chromatographic techniques.

## **General Workflow for Ternatin B Purification**



The process begins with the crude extract and uses techniques like Solid-Phase Extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography (HPLC) for high-resolution separation.

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